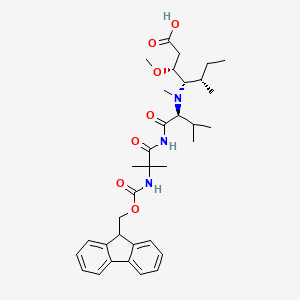
(9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid is a complex organic molecule with a unique structure It contains multiple functional groups, including a fluorenyl group, sec-butyl group, isopropyl group, and methoxy group, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves multiple steps. The process typically starts with the preparation of the fluorenyl group, followed by the introduction of the sec-butyl, isopropyl, and methoxy groups through various organic reactions such as alkylation, esterification, and amidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product. Optimization of reaction conditions and the use of environmentally friendly solvents and reagents are also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenyl derivatives and molecules with similar functional groups. Examples include:
- Fluorenylmethoxycarbonyl (Fmoc) derivatives
- Sec-butyl and isopropyl substituted compounds
- Methoxy-substituted aromatic compounds
Uniqueness
The uniqueness of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C34H47N3O7 |
|---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
(3R,4S,5S)-4-[[(2S)-1-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C34H47N3O7/c1-9-21(4)30(27(43-8)18-28(38)39)37(7)29(20(2)3)31(40)35-32(41)34(5,6)36-33(42)44-19-26-24-16-12-10-14-22(24)23-15-11-13-17-25(23)26/h10-17,20-21,26-27,29-30H,9,18-19H2,1-8H3,(H,36,42)(H,38,39)(H,35,40,41)/t21-,27+,29-,30-/m0/s1 |
InChI Key |
SQGBBBRRYJZSFS-JCAQUDJLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
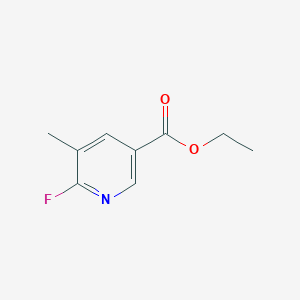
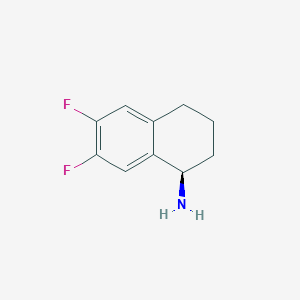

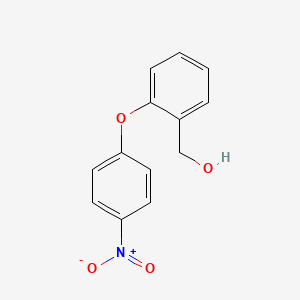

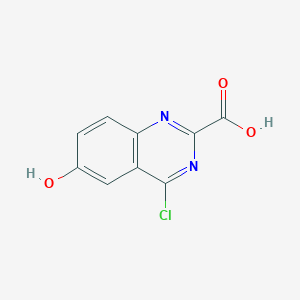
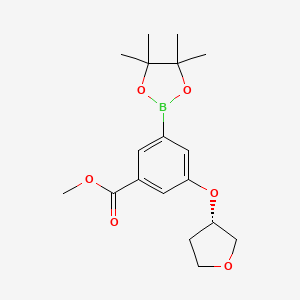
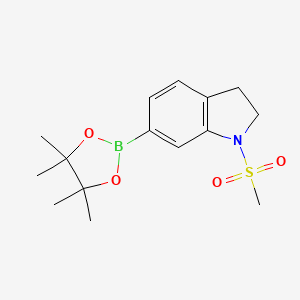
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
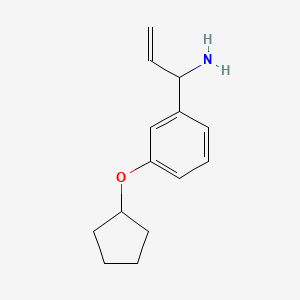
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
